4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide is a derivative of benzamide, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamides can be modified to produce various derivatives with potential biological applications, as seen in the synthesis of different substituted benzamides for evaluation against human recombinant alkaline phosphatase and ecto-5′-nucleotidases .

Synthesis Analysis

The synthesis of benzamide derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide was achieved from (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in aqueous media, with characterization based on spectroscopic techniques . Similarly, the synthesis of a bis amide derivative was performed through a ring-opening reaction of a benzoxazinone with an aniline derivative . Although the specific synthesis of 4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide is not detailed in the provided papers, these methods offer insights into the potential synthetic routes that could be employed.

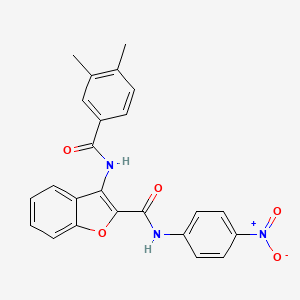

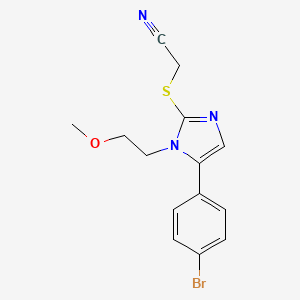

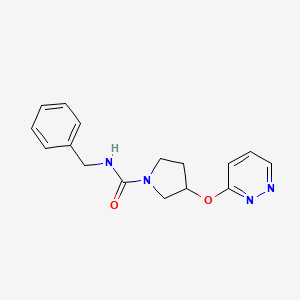

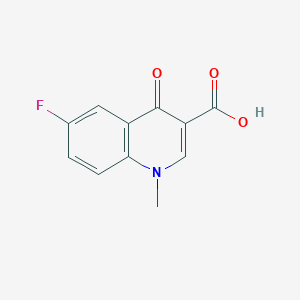

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR, as well as single-crystal X-ray diffraction (XRD) . These techniques provide detailed information about the functional groups, molecular geometry, and intermolecular interactions within the crystal lattice. For example, in the case of N-(4-methylphenyl)-2-(3-nitrobenzamido) benzamide, the molecules were linked by N–H···O and C–H···O hydrogen bonds, which are crucial for the crystal packing structure .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including nucleophilic addition, as seen in the desulfurization reaction of an isothiazolimine derivative that led to the formation of amidine and thioimidate derivatives . These reactions can be influenced by the presence of different functional groups, such as nitro groups, which can participate in the reaction mechanisms. The reactivity of these compounds can be further explored through computational methods such as ab initio calculations to correlate with experimental results .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of substituents such as nitro groups and sulfonamide groups can affect properties like solubility, melting point, and reactivity. The intermolecular hydrogen bonding within the crystal lattice can also impact the compound's stability and solid-state properties . Density functional theory (DFT) calculations can provide theoretical data on the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the compound's chemical reactivity .

Applications De Recherche Scientifique

Polymer Synthesis and Material Science

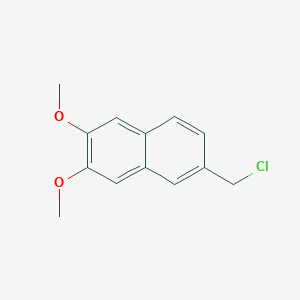

- Chain-Growth Polycondensation for Aramides : A study explored the synthesis of well-defined aramides and block copolymers containing aramide with low polydispersity. This research indicates potential applications in creating advanced materials with specific mechanical and chemical properties (Yokozawa et al., 2002).

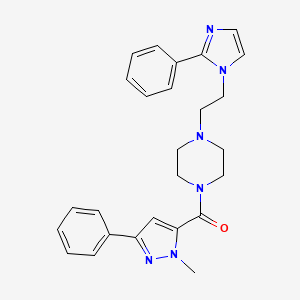

Medicinal Chemistry and Drug Design

- Antitumor Agents : Research on derivatives of nitrobenzyl chloride, including compounds structurally related to 4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide, has shown promising antitumor activity. This underscores the compound's potential in drug development for cancer treatment (Santos et al., 2013).

Corrosion Inhibition

- Corrosion Inhibition Studies : A study on N-phenyl-benzamides, including derivatives with nitro substituents, revealed their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This suggests applications in protecting industrial materials from corrosion (Mishra et al., 2018).

Environmental Science and Bioremediation

- Biodegradation Studies : Research involving the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 highlights the potential for using microorganisms to degrade environmental pollutants. This could be relevant for the bioremediation of sites contaminated with similar nitrophenyl compounds (Bhushan et al., 2000).

Analytical Chemistry

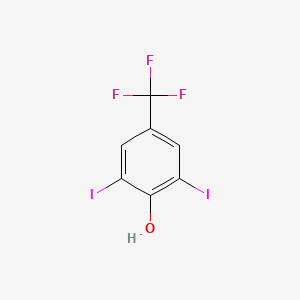

- Detection of Cyanide : A series of N-nitrophenyl benzamide derivatives were developed as chemosensors for cyanide in aqueous environments, demonstrating the use of nitrophenyl benzamides in developing selective and sensitive detection methods for hazardous substances (Sun et al., 2009).

Propriétés

IUPAC Name |

4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S/c1-17(2)24(22,23)14-8-6-11(7-9-14)15(19)16-12-4-3-5-13(10-12)18(20)21/h3-10H,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHKDKOTMQSVIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2519295.png)

![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2519297.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2519300.png)

![3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2519301.png)

![[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate](/img/structure/B2519304.png)

![Benzo[d][1,3]dioxol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2519305.png)

![4-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2519316.png)